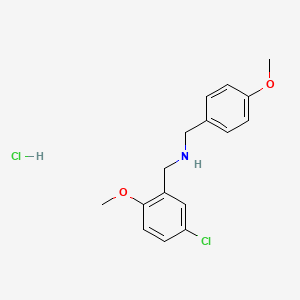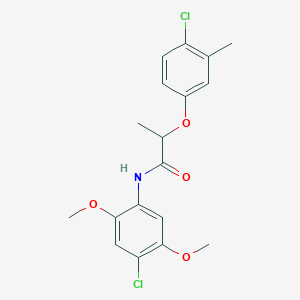![molecular formula C15H19ClN2O3 B4399260 1-{4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4399260.png)
1-{4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxyphenyl}ethanone hydrochloride
Vue d'ensemble
Description
1-{4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxyphenyl}ethanone hydrochloride is a chemical compound with the molecular formula C15H20ClN3O2. It is also known as Ro 20-1724 or Rolipram. This compound was first synthesized in 1982 by German chemists and is widely used in scientific research applications.
Mécanisme D'action
The mechanism of action of 1-{4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxyphenyl}ethanone hydrochloride involves inhibition of cAMP phosphodiesterase, which leads to an increase in intracellular cAMP levels. This increase in cAMP levels can activate various downstream signaling pathways and affect cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cell type and experimental conditions. However, some of the reported effects include inhibition of platelet aggregation, relaxation of smooth muscle, and modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxyphenyl}ethanone hydrochloride in lab experiments is its selectivity for cAMP phosphodiesterase. This allows for specific modulation of cAMP levels without affecting other signaling pathways. However, one limitation is that the compound can be unstable in aqueous solutions and may require careful handling and storage.
Orientations Futures
There are several possible future directions for research on 1-{4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxyphenyl}ethanone hydrochloride. Some potential areas of investigation include its effects on different cell types and signaling pathways, its potential therapeutic applications, and the development of more stable analogs for use in research and clinical settings.
Applications De Recherche Scientifique
1-{4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxyphenyl}ethanone hydrochloride is used in scientific research as a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase. It has been shown to increase levels of cAMP in cells, which can have various effects on cellular processes such as gene expression, cell proliferation, and differentiation.
Propriétés
IUPAC Name |
1-[4-(3-imidazol-1-ylpropoxy)-3-methoxyphenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-12(18)13-4-5-14(15(10-13)19-2)20-9-3-7-17-8-6-16-11-17;/h4-6,8,10-11H,3,7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEBLTCERSFYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2C=CN=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B4399188.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methylphenyl)glycine](/img/structure/B4399190.png)
![N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B4399197.png)


![5-chloro-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4399214.png)


![3-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399235.png)
![{4-[(3-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B4399251.png)

![4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399268.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399269.png)